2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
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Overview
Description
2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with a phenyl group and a carboxylic acid group attached.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to interact with a variety of enzymes and receptors . They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .
Mode of Action
Similar 1,2,4-triazolo[1,5-a]pyridine compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Similar 1,2,4-triazolo[1,5-a]pyridine compounds have been found to interact with various biochemical pathways, resulting in a wide range of biological activities .
Result of Action
Similar 1,2,4-triazolo[1,5-a]pyridine compounds have been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiviral potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-A]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production methods for 1,2,4-triazolo[1,5-A]pyridines often involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can have different biological activities depending on the substituents introduced.
Scientific Research Applications
2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-A]pyrimidines: These compounds have similar biological activities and are used in medicinal chemistry.
Pyrazolo[3,4-D]pyrimidines: Known for their anticancer activities and CDK2 inhibition.
Benzo[f]pyrimido[1,2-D][1,2,3]triazolo[1,5-A][1,4]diazepinone: Exhibits antiproliferative activities against cancer cell lines.
Uniqueness
2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to act as an inverse agonist and enzyme inhibitor makes it a valuable compound in drug development and therapeutic applications.
Properties
IUPAC Name |
2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-6-7-11-14-12(15-16(11)8-10)9-4-2-1-3-5-9/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWQUJVXTXQKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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